Product packaging for Ethylcholine aziridinium(Cat. No.:CAS No. 63918-37-6)

Ethylcholine aziridinium

Cat. No.: B1198987
CAS No.: 63918-37-6
M. Wt: 116.18 g/mol
InChI Key: LZDYZEGISBDSDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethylcholine aziridinium, more commonly known as AF64A, is a potent cholinotoxin that is widely used in neuroscience research to create experimental models of central cholinergic hypofunction . Upon administration, it is transported into cholinergic neurons via the high-affinity choline transporter (HAChT) . Once inside the neuron, it acts as an irreversible active-site inhibitor of choline acetyltransferase (ChAT), the key enzyme responsible for synthesizing acetylcholine (ACh) . This primary mechanism leads to a sustained reduction in ACh synthesis and release, which has been consistently demonstrated in vitro in hippocampal slices and in vivo following intracerebroventricular injection . The resulting long-term deficiency in cholinergic transmission is a hallmark of its action . The specific and persistent cholinergic lesion induced by this compound provides high research value. It is extensively used to model cognitive impairments and neuropathological changes relevant to neurodegenerative diseases. Researchers have observed that lesions with AF64A lead to significant impairments in memory performance, such as deficits in radial arm maze tasks, which are interpreted as analogues to the cognitive deficits seen in conditions like Alzheimer's disease . The neurotoxin can be administered via intracerebroventricular (i.c.v.) injection or targeted infusion into specific brain regions like the hippocampus or nucleus basalis magnocellularis (NBM) to achieve localized effects . Beyond its direct action on cholinergic enzymes, AF64A can also initiate delayed apoptotic neurodegeneration and has been shown to exhibit direct cytotoxicity on other cell types, including cerebral microvascular endothelial cells, an effect that is also mediated through the choline carrier . This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14NO+ B1198987 Ethylcholine aziridinium CAS No. 63918-37-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63918-37-6

Molecular Formula

C6H14NO+

Molecular Weight

116.18 g/mol

IUPAC Name

2-(1-ethylaziridin-1-ium-1-yl)ethanol

InChI

InChI=1S/C6H14NO/c1-2-7(3-4-7)5-6-8/h8H,2-6H2,1H3/q+1

InChI Key

LZDYZEGISBDSDP-UHFFFAOYSA-N

SMILES

CC[N+]1(CC1)CCO

Canonical SMILES

CC[N+]1(CC1)CCO

Related CAS

63918-38-7 (2,4,6-trinitrobenzenesulfonic salt

Synonyms

1-ethyl-1-(2-hydroxyethyl)aziridinium chloride
AF64A
AF64A-picrylsulfonate
ethylcholine aziridinium
ethylcholine aziridinium chloride
ethylcholine aziridinium, 2,4,6-trinitrobenzenesulfonic acid salt (1:1)
ethylcholine mustard aziridinium

Origin of Product

United States

Molecular and Cellular Mechanisms of Action of Ethylcholine Aziridinium

Interaction with High-Affinity Choline (B1196258) Transport (HAChT) System

The high-affinity choline transport (HAChT) system is the primary mechanism for the uptake of choline into cholinergic nerve terminals, a rate-limiting step in the synthesis of acetylcholine (B1216132) (ACh). core.ac.uk Ethylcholine aziridinium's interaction with this system is a critical first step in its neurotoxic cascade.

Ethylcholine aziridinium (B1262131) acts as a potent and irreversible inhibitor of the HAChT system. tmc.educambridge.org This inhibition is concentration-dependent, with lower concentrations causing reversible inhibition and higher concentrations leading to irreversible blockade. nih.gov The aziridinium moiety of the molecule is a potent alkylating agent, which is thought to form a covalent bond with the choline transporter protein, leading to its irreversible inactivation. core.ac.uk This alkylation is suggested to occur at the outward-facing position of the transporter. nih.gov The HAChT system is significantly more sensitive to this compound than the low-affinity choline transport system. nih.gov This irreversible inhibition of choline uptake is a key factor in the selective toxicity of this compound towards cholinergic neurons.

Brain RegionReversible Inhibition (IC50)Irreversible Inhibition (IC50)
Hippocampus1.35-2.25 µM25-30 µM
Striatum1.35-2.25 µM25-30 µM
Cerebral Cortex1.35-2.25 µM25-30 µM
Table 1: In vitro inhibitory concentrations of this compound on high-affinity choline transport in different rat brain regions. nih.gov

The synthesis of acetylcholine is critically dependent on the availability of its precursors, choline and acetyl coenzyme A (acetyl-CoA). sigmaaldrich.com Choline is primarily supplied to the neuron via the HAChT system. core.ac.uk By irreversibly inhibiting this transport system, this compound effectively cuts off the supply of choline, thereby severely impairing the synthesis of acetylcholine. This leads to a significant and persistent depletion of acetylcholine levels in brain regions with high cholinergic innervation, such as the hippocampus, cortex, and striatum. The reduction in acetylcholine synthesis is a direct consequence of the blockade of choline uptake and is a central element of this compound-induced cholinergic hypofunction.

Irreversible Inhibition of Choline Uptake

Modulation of Cholinergic Enzyme Activities

Beyond its effects on choline transport, this compound also directly and indirectly modulates the activity of key enzymes involved in cholinergic neurotransmission.

Brain RegionReduction in ChAT Activity
Hippocampus60-65%
Cerebral CortexNo significant change
Table 2: Regional differences in the reduction of choline acetyltransferase (ChAT) activity in rat brain 7 and 21 days after intracerebroventricular injection of this compound. popline.org

Effects on Choline Acetyltransferase (ChAT) Activity

Underlying Molecular Mechanisms of Neurotoxicity

The neurotoxic effects of this compound extend beyond the direct inhibition of cholinergic machinery and involve broader cellular and molecular pathways leading to cell death. One of the proposed mechanisms of its cytotoxicity is through DNA damage. core.ac.uk The alkylating nature of the aziridinium group can lead to the formation of adducts with DNA, resulting in DNA strand breaks. core.ac.uk This damage can disrupt mRNA transcription and DNA replication, ultimately triggering cell death pathways. core.ac.uk

Furthermore, this compound has been shown to induce apoptosis, or programmed cell death, in both neuronal and non-neuronal cell lines in vitro and in vivo. nih.gov This apoptotic process is characterized by classic morphological changes such as chromatin condensation and the formation of apoptotic bodies. nih.gov The induction of apoptosis appears to be a distinct feature of this compound's toxicity, potentially independent of its effects on the cholinergic system. nih.gov The process can be inhibited by antioxidants, suggesting the involvement of oxidative stress. nih.gov Indeed, direct evidence indicates that this compound induces oxidative stress in the brain. researchgate.net

Alkylating Properties and DNA Damage Potential

This compound possesses a highly reactive aziridinium moiety, which confers upon it potent alkylating properties. core.ac.uk This characteristic allows the compound to form covalent bonds with various nucleophilic sites within the cell, including DNA. core.ac.uk The alkylation of DNA by this compound can lead to significant cellular damage. core.ac.uk This damage can manifest as DNA single-strand breaks, which have been quantified using techniques like DNA alkaline elution. core.ac.uk Such damage can disrupt essential cellular processes like mRNA transcription and DNA replication, ultimately contributing to cell death. core.ac.uk The structural similarity of this compound to choline facilitates its uptake into cholinergic neurons via the high-affinity choline transport (HAChT) system, concentrating the toxin within these cells and enhancing its targeted DNA-damaging effects. core.ac.uk

Studies have shown that the toxic effects of alkylating agents can be linked to defects in DNA repair mechanisms. core.ac.uk For instance, lymphocytes from Alzheimer's disease patients have demonstrated a reduced capacity to repair DNA damage induced by certain alkylating agents. core.ac.uk This suggests that the DNA damage caused by this compound may be particularly detrimental in systems with compromised DNA repair capabilities. core.ac.uk

Induction of Programmed Cell Death Pathways (e.g., Apoptosis)

This compound is a known inducer of programmed cell death, or apoptosis, in both neuronal and non-neuronal cell types. nih.gov In vitro studies using human neuroblastoma cells (SK-N-MC) and a human embryonic kidney cell line (293 cells) have demonstrated that exposure to this compound leads to the characteristic features of apoptosis. nih.gov These include condensation and margination of nuclear chromatin, fragmentation of nuclei, and the formation of apoptotic bodies. nih.gov The peak of apoptosis in these cell lines was observed between 15 and 24 hours of exposure. nih.gov

Further in vivo research in rats has confirmed the apoptotic-inducing capacity of this compound. nih.gov Following injection into the lateral ventricle of the brain, a significant number of apoptotic cells, including both neurons and glial cells, were observed in the periventricular tissue. nih.gov The number of these apoptotic cells peaked two to three days after the injection and then declined. nih.gov The induction of apoptosis by this compound appears to be a distinct feature of its toxicity, potentially independent of its effects on the cholinergic system. nih.gov The process is sensitive to inhibitors of endonucleases, such as zinc, and can be significantly reduced by the free radical scavenger Tempol. nih.gov In some models, caspase inhibitors like Z-VAD-FMK have also been shown to protect against this compound-induced cell death. researchgate.net

The apoptotic response to this compound can be modulated by various factors. For instance, long-term pretreatment with 17β-estradiol has been shown to be neuroprotective against this compound-induced apoptosis in hippocampal and septal neuronal cultures, an effect that is dependent on the estrogen receptor and the PI3-K pathway. capes.gov.br

Perturbation of Cellular Phospholipid and Membrane Synthesis

The integrity of cellular membranes is crucial for cell survival and function, and this compound has been shown to disrupt the synthesis of phospholipids, which are the primary components of these membranes. nih.gov The synthesis of phosphatidylcholine, a major membrane phospholipid, is a complex process that is tightly coordinated with the cell cycle. nih.gov this compound's structural similarity to choline allows it to interfere with choline-dependent pathways, including phospholipid synthesis. nih.govcdnsciencepub.com

The protective effect of high concentrations of choline against this compound-induced neurotoxicity suggests a competitive interaction at the level of the high-affinity choline transport system and potentially as constituents in the cell membrane. nih.gov This interference can disrupt the delicate balance of phospholipid synthesis and degradation, which is essential for maintaining membrane mass and function throughout the cell cycle. nih.gov The process of phospholipid biosynthesis involves enzymes such as CTP:phosphocholine cytidylyltransferase, which is a rate-limiting enzyme. nih.govaocs.org The disruption of these enzymatic processes by this compound can lead to altered membrane composition and, consequently, impaired cellular function and viability.

Cross-System Interactions with Other Neurotransmitter Pathways

The neurotoxic effects of this compound are not confined solely to the cholinergic system. The compound's actions lead to a cascade of events that impact other major neurotransmitter systems in the brain, including the noradrenergic, serotonergic, and dopaminergic pathways.

Effects on Noradrenergic System Dynamics

The administration of this compound has been shown to significantly affect the noradrenergic system. Studies in rats have demonstrated that intracerebroventricular injection of this compound leads to a decrease in the levels of noradrenaline (NA) in the hippocampus. nih.gov This decrease in NA is accompanied by an increase in its major metabolite, 3-methoxy-4-hydroxyphenylglycol (MHPG), resulting in an elevated MHPG/NA molar ratio. nih.gov This suggests that the reduction in NA content is due to increased release. nih.gov

Interestingly, the neurotoxic effects of this compound on cholinergic neurons appear to be dependent on an intact noradrenergic system. Depletion of noradrenaline by the neurotoxin DSP-4 has been shown to protect cholinergic neurons in the hippocampus from this compound-induced damage. nih.gov However, this protective effect is only observed with a near-complete depletion of noradrenaline, as a partial depletion does not attenuate the cholinergic lesion. nih.gov Furthermore, chronic treatment with clonidine, an α2-adrenergic agonist, can prevent the this compound-induced decrease in hippocampal noradrenaline content without affecting the loss of acetylcholine. nih.gov This suggests that the increased noradrenergic activity following cholinergic hypofunction may be a compensatory response to the reduction of tonic inhibitory cholinergic input. nih.gov

Table 1: Effects of this compound on Noradrenergic and Cholinergic Systems in Rat Hippocampus

Treatment Group Acetylcholine (ACh) Level (pmol/mg tissue) Noradrenaline (NA) Level (pmol/mg tissue) MHPG/NA Molar Ratio
Vehicle 21.14 +/- 0.84 1.96 +/- 0.08 0.84 +/- 0.06
This compound (2 nmol/ventricle) 10.04 +/- 0.59 1.41 +/- 0.06 1.62 +/- 0.17

Data from a study by Hortnagl et al. (1989) nih.gov

Modulation of Serotonergic System Parameters

The serotonergic system is also significantly impacted by the cholinergic deficits induced by this compound. Following the administration of this compound in rats, a dose-dependent response is observed in serotonergic neurons. nih.gov This is characterized by an initial increase in the level of 5-hydroxyindoleacetic acid (5-HIAA), the primary metabolite of serotonin (B10506), and a decrease in serotonin content. nih.gov This leads to an increased metabolite-to-amine ratio, indicating an elevation in serotonin turnover. nih.gov

The decrease in serotonin content is most pronounced in the hippocampus and can persist for an extended period, depending on the dose of this compound administered. nih.gov This suggests that the withdrawal of cholinergic input to the hippocampus has a substantial and lasting impact on serotonergic function. nih.gov The initial increase in serotonergic activity may be an adaptive response to the loss of cholinergic input, which is followed by a decline in serotonergic function as cholinergic degeneration progresses. nih.gov This interaction highlights the intricate relationship between the cholinergic and serotonergic systems in the brain. core.ac.uk

Table 2: Dose-Dependent Effects of this compound on Hippocampal Acetylcholine and Serotonin Content in Rats

This compound Dose (nmoles/ventricle) Acetylcholine Content Reduction (%) Serotonin Content Reduction (%)
1 50.3 +/- 6.0 19.4 +/- 2.9
2 Not specified Not specified
3 Not specified Persisted at 28 days
5 76.9 +/- 3.8 53.4 +/- 4.1 (persisted at 28 days)

Data from a study by Hortnagl et al. (1987) nih.gov

Alterations in Dopaminergic System Function

The influence of this compound extends to the dopaminergic system, although the interactions are complex and not as extensively characterized as those with the noradrenergic and serotonergic systems. Research in C. elegans has utilized this compound as a tool to induce cholinergic hypofunction and study its effects on other neuronal types, including dopaminergic neurons. altex.orgnih.gov While direct mechanistic studies in mammals are less common, the interconnectedness of central neurotransmitter systems suggests that a significant perturbation in the cholinergic system, such as that caused by this compound, would likely have downstream effects on dopaminergic function. For instance, studies have shown that the central cholinergic system plays a role in modulating dopaminergic activity, and vice versa. dtic.milaltex.org Therefore, the cholinergic cell death induced by this compound could indirectly lead to alterations in dopamine (B1211576) release, receptor sensitivity, or metabolism in various brain regions.

Interactions with Glutamatergic Systems

This compound (AF64A) induces a significant alteration in glutamatergic nervous system activities, primarily characterized by a disruption in glutamate (B1630785) homeostasis and changes in receptor populations. The cholinotoxin's impact extends beyond the cholinergic system, suggesting a complex interplay between the cholinergic and glutamatergic pathways in the neurodegenerative process.

Following intracerebroventricular administration of AF64A in rats, a notable decrease in total glutamate levels has been observed in several brain regions critical for learning and memory, including the striatum, hippocampus, and frontal cortex. researchgate.net Specifically, a significant reduction of 62.6% in the extracellular fluid of the striatum has been documented. researchgate.net In the hippocampus, the decline in glutamate levels is transient, with the most pronounced reduction of 25% occurring one to two days after AF64A injection, and levels returning to normal within 65 days. nih.gov This transient nature suggests a potential compensatory or adaptive response within the glutamatergic system to the cholinergic deficit. Interestingly, the administration of the muscarinic agonist pilocarpine (B147212) can prevent this AF64A-induced decrease in glutamate levels, indicating that the glutamatergic changes are at least in part regulated by muscarinic cholinergic signaling. nih.gov

The activity of enzymes involved in glutamate metabolism is also affected. While glutaminase (B10826351) activity was found to be significantly increased in the striatum, glutamine synthetase activity was decreased in the same region following AF64A treatment. researchgate.net

In terms of glutamatergic receptors, AF64A treatment leads to an increase in the density of N-methyl-D-aspartate (NMDA) receptor binding sites, as measured by [3H]MK-801 binding, in the striatum and frontal cortex, with no change in binding affinity. researchgate.net This upregulation of NMDA receptors may represent a compensatory response to the reduced glutamate levels. However, the neurotoxic effects of AF64A appear to be independent of NMDA receptor activation, as blockade of these receptors with antagonists like MK-801 does not attenuate the extent of the cholinergic lesion. nih.govscispace.com

Research has also pointed to alterations in α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor subunits. One study indicated a decrease in the expression of the GluR2 subunit of the AMPA receptor in the hippocampal region following AF64A administration. unina.it The GluR2 subunit is critical in determining the calcium permeability of AMPA receptors, and its downregulation could lead to an increase in calcium-permeable AMPA receptors, potentially contributing to excitotoxicity and neuronal damage. However, direct functional studies on AMPA and kainate receptor-mediated currents following AF64A treatment are limited. While one study in goldfish tectum noted no effect on the glutamatergic monosynaptic component of field potentials, this may not be generalizable to mammalian systems or specific receptor subtypes. nih.gov

Table 1: Effects of this compound (AF64A) on Glutamatergic System Parameters

Parameter Brain Region Observed Effect Reference
Total Glutamate Levels Striatum, Hippocampus, Frontal Cortex Significantly decreased researchgate.net
Extracellular Glutamate Striatum Decreased by 62.6% researchgate.net
Hippocampal Glutamate Hippocampus Transiently reduced by 25% nih.gov
Glutaminase Activity Striatum Significantly increased researchgate.net
Glutamine Synthetase Activity Striatum Significantly decreased researchgate.net
[3H]MK-801 Binding Sites (NMDA Receptors) Striatum, Frontal Cortex Increased density, no change in affinity researchgate.net
GluR2 AMPA Receptor Subunit Expression Hippocampus Decreased unina.it

Involvement of Nitric Oxide Pathways in Neurodegeneration

The role of nitric oxide (NO) in the neurodegenerative cascade initiated by this compound (AF64A) is multifaceted, with evidence pointing towards a neuroprotective function rather than a direct contribution to neuronal death. The neurotoxic effects of AF64A appear to be independent of the cytotoxic potential of NO. nih.gov

Studies investigating the activity of nitric oxide synthase (NOS), the enzyme responsible for NO production, have revealed a transient decrease in total NOS activity in the hippocampus following AF64A treatment. This reduction reaches its lowest point three days post-injection, coinciding with the maximal reduction in choline acetyltransferase (ChAT) activity, a marker of cholinergic lesion. nih.gov In vitro experiments using primary neuronal cell cultures also demonstrated a dose- and time-dependent decrease in NOS activity upon exposure to AF64A. nih.gov Furthermore, direct measurement of NO production, as assessed by nitrite (B80452) accumulation, was low in both control and AF64A-treated cells, and there was no detectable expression of inducible nitric oxide synthase (iNOS) messenger RNA. researchgate.netnih.gov

Pharmacological inhibition of NOS isoforms has provided further insight into the specific roles of each enzyme. While non-specific inhibition of all NOS isoforms resulted in a significant potentiation of the cholinergic lesion in the hippocampus, the specific inhibition of either neuronal NOS (nNOS) or iNOS was ineffective. nih.gov This suggests that NO produced by one of the NOS isoforms has a protective role. The data strongly point towards endothelial NOS (eNOS) as the source of this neuroprotective NO. nih.gov The exacerbation of the cholinergic deficit when eNOS is likely inhibited underscores its importance in mitigating the neurotoxic effects of AF64A.

Further supporting a complex role for NOS, another study found that cholinergic neurons in the septal complex that also contain NOS (identified by NADPH-diaphorase staining) showed resistance to the neurotoxicity of AF64A compared to cholinergic neurons lacking NOS. nih.gov This suggests that endogenous NO production within certain neuronal populations may confer resilience against the toxic effects of AF64A.

Table 2: Research Findings on this compound (AF64A) and Nitric Oxide Pathways

Finding Model System Key Result Implication Reference
Total NOS Activity Rat Hippocampus (in vivo) Transient decrease, lowest at 3 days (51.7% of control) Reduced overall NO production during peak neurotoxicity nih.gov
NOS Activity Primary Neuronal Cultures (in vitro) Dose- and time-dependent decrease Direct effect of AF64A on neuronal NOS activity nih.gov
iNOS mRNA Expression Primary Neuronal Cultures (in vitro) Not detected 13h after AF64A application iNOS is not involved in the initial neurotoxic cascade researchgate.netnih.gov
NO Production (Nitrite) Primary Neuronal Cultures (in vitro) Low and similar to control levels No significant increase in NO production researchgate.netnih.gov
Pharmacological NOS Inhibition Rat Hippocampus (in vivo) Non-specific inhibition potentiated cholinergic lesion; specific nNOS or iNOS inhibition had no effect Suggests a neuroprotective role for eNOS-derived NO nih.gov
NOS-Containing Neurons Rat Septal Complex (in vivo) Cholinergic neurons containing NOS were more resistant to AF64A toxicity Endogenous neuronal NO may have a protective function in specific cell populations nih.gov

Experimental Paradigms and Research Models Utilizing Ethylcholine Aziridinium

In Vivo Animal Models of Cholinergic Hypofunction

Animal models, particularly in rodents, have been crucial for investigating the consequences of cholinergic system degeneration. Ethylcholine aziridinium (B1262131) is a widely used tool in this context to induce selective and lasting deficits in the central cholinergic system. mdpi.comsci-hub.se

Rodent Models (Rats, Mice)

Rats and mice are the most common subjects for creating models of cholinergic hypofunction using ethylcholine aziridinium. The administration of this cholinotoxin allows for the study of the behavioral, neurochemical, and neuropathological changes that result from the loss of cholinergic neurons in specific brain regions associated with memory and learning, such as the hippocampus and cortex. nih.gov

Intracerebroventricular (ICV) injection is a common method for delivering this compound directly into the brain's ventricular system, allowing for widespread distribution. This administration route has been shown to produce a persistent state of central cholinergic hypofunction. psu.edu

In mice, a single ICV injection can lead to significant and lasting decreases in acetylcholine (B1216132) (ACh) content in the hippocampus, cortex, and striatum. psu.edu Studies in rats have demonstrated that bilateral ICV administration results in a marked impairment of cholinergic markers. core.ac.ukresearchgate.net For instance, a single bilateral ICV injection in rats can cause a long-term reduction in ACh, choline (B1196258) acetyltransferase (ChAT), and high-affinity choline uptake (HAChT) in the hippocampus, with these deficits persisting for up to one year. core.ac.uk The resulting cholinergic hypofunction is associated with impaired performance in memory tasks. core.ac.uk

Research has shown that the effects are dose-dependent. researchgate.net In rats, ICV administration led to a decrease in hippocampal acetylcholine content ranging from 50.3% to 76.9% compared to control animals, with these changes persisting for at least 28 days. researchgate.net In contrast, other brain regions like the cortex, striatum, and hypothalamus showed only minor and transient alterations in ACh levels, highlighting a degree of regional selectivity even with this widespread administration method. researchgate.net

To investigate the roles of specific cholinergic pathways, researchers utilize site-specific microinjections of this compound to create targeted lesions in defined brain areas. This technique provides a more precise way to study the function of cholinergic neurons originating from or projecting to specific nuclei.

Basal Forebrain: Bilateral injections into the basal forebrain of rats have been shown to cause a significant reduction in ChAT activity and choline uptake in the frontal cortex. nih.gov This lesioning approach leads to the disappearance of acetylcholinesterase staining in the cortex and impairs the acquisition and retention of maze tasks, suggesting the involvement of the basal forebrain cholinergic system in spatial memory. nih.gov

Hippocampus: Direct injection into the hippocampus, a region critical for memory formation, induces a profound and lasting cholinergic deficit. This includes a significant reduction in acetylcholine content and release. researchgate.netjst.go.jp The septohippocampal pathway, a major cholinergic projection to the hippocampus, is particularly vulnerable. Lesioning this pathway by injecting the toxin into the medial septum results in hippocampal cholinergic denervation.

Striatum: While the striatum's cholinergic system is primarily composed of interneurons, it can be affected by this compound. frontiersin.org ICV administration has been shown to reduce ACh content and ChAT activity in the striatum, though often to a lesser extent than in the hippocampus. psu.edujst.go.jp

Cortex: The cerebral cortex receives significant cholinergic input from the basal forebrain. luc.edu Direct cortical injections or injections into the basal forebrain that project to the cortex result in retrograde degeneration of cholinergic neurons. core.ac.uk This leads to a decrease in cortical cholinergic markers like ChAT activity and HAChT. core.ac.uknih.gov

Septum: The medial septum is a key nucleus of the basal forebrain cholinergic system, providing the primary cholinergic innervation to the hippocampus. luc.edu Injections of this compound into the septum are used to specifically lesion the septohippocampal pathway, modeling the loss of this connection.

Administration of this compound induces a characteristic set of neurochemical changes that confirm the loss of presynaptic cholinergic function. These alterations are consistently observed across different rodent models and administration paradigms.

The primary markers affected are those directly involved in acetylcholine synthesis and release:

High-Affinity Choline Uptake (HAChT): This is the rate-limiting step for ACh synthesis and a key target of the toxin. A significant reduction in HAChT activity is a hallmark of this compound-induced lesions in the hippocampus, cortex, and striatum. core.ac.ukpsu.edu

Choline Acetyltransferase (ChAT): As the enzyme responsible for synthesizing ACh, ChAT activity is markedly decreased in affected brain regions. core.ac.ukpsu.edujst.go.jp Following ICV administration in mice, the reduction in ChAT activity parallels the decrease in ACh levels. psu.edu

Acetylcholine (ACh) Content and Release: A direct consequence of the damage to cholinergic terminals is a persistent depletion of ACh levels in the hippocampus, cortex, and striatum. sci-hub.sepsu.eduresearchgate.net Both basal and potassium-stimulated ACh release from hippocampal slices are also significantly reduced. jst.go.jp

Importantly, studies have shown that these effects are largely selective for the presynaptic cholinergic system. For example, the number of muscarinic receptors, which are postsynaptic, remains unchanged in the cortex, striatum, and hippocampus after ICV administration in mice, indicating that the toxin primarily affects presynaptic terminals. psu.edu

Table 1: Summary of Neurochemical Alterations in Rodent Brain Regions Induced by this compound

Brain RegionAdministration MethodNeurochemical MarkerObserved EffectReference
Hippocampus IntracerebroventricularAcetylcholine (ACh)50-77% decrease researchgate.net
IntracerebroventricularHigh-Affinity Choline Uptake (HAChT)Significant reduction core.ac.ukpsu.edu
IntracerebroventricularCholine Acetyltransferase (ChAT)Significant reduction core.ac.ukpsu.edu
IntraperitonealAcetylcholine (ACh) ReleaseSignificant reduction jst.go.jp
Cortex IntracerebroventricularAcetylcholine (ACh)Significant decrease psu.edu
Basal Forebrain InjectionCholine Acetyltransferase (ChAT)25% decrease nih.gov
Basal Forebrain InjectionHigh-Affinity Choline Uptake (HAChT)Marked decrease nih.gov
Striatum IntracerebroventricularAcetylcholine (ACh)Significant decrease psu.edu
IntracerebroventricularCholine Acetyltransferase (ChAT)Significant reduction psu.edu
Site-Specific Microinjection and Lesioning in Defined Brain Regions (e.g., Hippocampus, Basal Forebrain, Striatum, Cortex, Septum)

Avian Models (e.g., Chicken Retina)

The chicken retina serves as a valuable ex vivo model system to study the specific effects of this compound on a well-defined population of cholinergic neurons. nih.gov Following a single intravitreal injection, the toxin induces a selective and prolonged depletion of cholinergic markers. nih.gov

Research has shown that this treatment can cause a 70% depletion of ChAT activity and a 40% depletion of acetylcholinesterase (AChE) activity. nih.gov Morphological studies correspond with these biochemical findings, revealing that two specific populations of cholinergic amacrine cells are destroyed, while a third population remains resistant to the toxin's effects. nih.govresearchgate.net The specificity of this compound in this model is high; other neuronal cell types, including those utilizing GABA, glycine, and dopamine (B1211576) as neurotransmitters, are largely unaffected. nih.gov This makes the avian retina an excellent model for examining the specific mechanisms of cholinotoxicity. nih.gov

In Vitro Cell Culture Systems

In vitro models provide a controlled environment to dissect the cellular and molecular mechanisms of this compound-induced toxicity, removing the complexities of a whole-animal system. core.ac.uk These systems allow for direct investigation into whether the toxin's action is specific to cholinergic cells and the pathways leading to cell death. core.ac.uk

Primary neuronal cultures from different brain regions, such as the hippocampus, septum, and cortex, have been used to study the effects of the toxin. jneurosci.org In these cultures, this compound can induce apoptotic cell death, particularly in hippocampal and septal neurons. jneurosci.org

Human neuroblastoma cell lines, such as LA-N-2, which possess an intact high-affinity choline uptake system and synthesize acetylcholine, are also used. nih.gov In these cells, this compound produces dose-dependent cytotoxicity and decreases ChAT activity. nih.gov Crucially, these toxic effects can be prevented by the addition of choline or hemicholinium-3 (B1673050), an inhibitor of the HAChT system. nih.gov This finding provides strong evidence that the toxin's entry into the cell via the choline transporter is a prerequisite for its cytotoxic action, reinforcing the LA-N-2 cell line's utility as an in vitro model for studying cholinotoxicity. nih.gov

Primary Neuronal Culture Investigations (e.g., Hippocampal, Cortical, Septal Cultures)

Primary neuronal cultures derived from different brain regions of fetal rats, such as the hippocampus, cortex, and septum, have been extensively used to investigate the effects of this compound. nih.govnih.govcapes.gov.br In these in vitro systems, AF64A induces a dose-dependent neurodegeneration that mimics apoptotic cell death. nih.gov

Studies have shown that at lower concentrations (up to 22.5 µM), AF64A selectively reduces the number of acetylcholinesterase-stained cells, indicating specific damage to cholinergic neurons. nih.gov This selective toxicity is often characterized by retrograde degeneration, where the nerve terminals are affected first, followed by damage to the cell body. nih.gov Higher concentrations of the toxin lead to more generalized, non-selective cytotoxicity affecting various neuronal and glial cells. nih.gov

Interestingly, the neuroprotective effects of certain compounds have been observed in these culture models. For instance, long-term pretreatment with 17β-estradiol has been shown to be neuroprotective against AF64A-induced apoptosis in hippocampal and septal cultures, but not in cortical cultures. capes.gov.br This protective effect appears to be mediated through the estrogen receptor and the phosphatidylinositol 3-kinase (PI3-K) pathway. capes.gov.br Furthermore, the presence of choline in the culture medium can offer significant protection against AF64A-induced cytotoxicity, highlighting the competitive nature of its uptake. nih.gov

Research has also explored the role of nitric oxide in AF64A-induced neurodegeneration. In primary neuronal cultures, AF64A application leads to a dose- and time-dependent decrease in nitric oxide synthase activity. nih.gov This suggests that the neuronal death induced by AF64A in these models is independent of the cytotoxic potential of nitric oxide. nih.gov

Table 1: Effects of this compound on Primary Neuronal Cultures

Cell Type Concentration Observed Effects Reference
Whole brain, septum, or midbrain (fetal rat) Up to 22.5 µM Selective reduction of acetylcholinesterase-stained cells, retrograde degeneration. nih.gov
Whole brain, septum, or midbrain (fetal rat) > 22.5 µM General neurotoxicity affecting various neuronal and glial cells. nih.gov
Hippocampal, cortical, septal (rat embryo) 5-80 µM Delayed apoptotic neurodegeneration, decreased nitric oxide synthase activity. nih.gov
Hippocampal, septal (rat) 40 µM Apoptotic cell death, neuroprotection by 17β-estradiol. capes.gov.br
Cortical (rat) 40 µM No neuroprotection by 17β-estradiol. capes.gov.br

Neuroblastoma Cell Line Studies (e.g., LA-N-2, SK-N-MC, IMR32, C-1300)

Neuroblastoma cell lines, which are derived from neural crest cells, have served as valuable in vitro models to dissect the molecular mechanisms of this compound's action. Cell lines such as LA-N-2, SK-N-MC, IMR32, and C-1300 have been employed in these investigations. core.ac.uk The LA-N-2 human neuroblastoma cell line, for instance, is known to possess high levels of choline acetyltransferase (ChAT), the enzyme responsible for acetylcholine synthesis, making it a relevant model for studying cholinergic-specific toxicity. core.ac.uk

In studies using the cholinergic neuroblastoma X glioma hybrid cell line NG-108-15, exposure to AF64A resulted in a rapid and significant decrease in cellular ChAT activity, which preceded any signs of general cell lysis. nih.gov This finding supports the idea that ChAT is a primary target of the toxin. nih.gov Furthermore, kinetic studies with partially purified ChAT have demonstrated that AF64A acts as a concentration- and time-dependent irreversible inhibitor of the enzyme. nih.gov The protective effect of choline, but not acetyl-coenzyme A, against this inhibition suggests that AF64A competes with choline for the same binding site on the enzyme. nih.gov

The SK-N-MC human neuroblastoma cell line has also been used to study AF64A-induced apoptosis. nih.gov In these cells, AF64A was found to induce programmed cell death, characterized by chromatin condensation, nuclear fragmentation, and the formation of apoptotic bodies. nih.gov

Table 2: this compound Studies in Neuroblastoma Cell Lines

Cell Line Key Findings Reference
LA-N-2 Possesses high levels of choline acetyltransferase (ChAT), making it a suitable model for studying cholinergic toxicity. core.ac.uk
NG-108-15 AF64A causes a rapid decrease in ChAT activity preceding cytotoxicity, indicating ChAT is a primary target. AF64A is an irreversible inhibitor of ChAT. nih.gov
SK-N-MC AF64A induces apoptosis, characterized by typical morphological changes of programmed cell death. nih.gov

Bioreactor Models for Neuromuscular Junction Assessment

To study the effects of compounds on the neuromuscular junction (NMJ) in a more physiologically relevant context, bioreactor models have been developed. These models often involve the co-culture of motoneurons and muscle cells, sometimes with the inclusion of electrical stimulation to mimic the native environment of the NMJ. nih.govresearchgate.net

In one such model, acetylethylcholine (B12683464) mustard hydrochloride, a precursor to this compound, was used to assess its impact on NMJ function. nih.govresearchgate.net This compound was shown to block the synthesis of acetylcholine, leading to a decrease in the contraction frequency of the myotubes. nih.govresearchgate.net The half-maximal inhibitory concentration (IC50) for this effect was determined to be 1.22 μM. nih.govresearchgate.net This demonstrates the utility of these advanced in vitro systems for quantifying the pharmacological effects of neurotoxins on neuromuscular transmission. nih.gov

Methodologies for Assessing Cellular Viability and Enzymatic Markers

A variety of methodologies are employed to assess the effects of this compound on cellular viability and key enzymatic markers in vitro.

To determine cytotoxicity, colony formation assays have been used to compare the differential cell-killing effects of AF64A on cholinergic versus non-cholinergic cell lines. core.ac.uk Another common method is the measurement of lactate (B86563) dehydrogenase (LDH) release into the culture medium, which serves as an indicator of cell lysis and membrane damage. nih.govnih.gov

The integrity of DNA is assessed using techniques like the DNA alkaline elution assay, which can quantify DNA single-strand breaks caused by the alkylating action of AF64A. core.ac.uk Morphological criteria, including the observation of apoptotic bodies and DNA laddering, are used to confirm apoptotic cell death. nih.govnih.gov

The primary enzymatic marker for cholinergic function is choline acetyltransferase (ChAT). core.ac.uk Its activity is measured to determine the extent of cholinergic deficit following exposure to AF64A. core.ac.uknih.gov Other enzymatic markers that have been investigated include acetylcholinesterase, the enzyme that breaks down acetylcholine, and monoamine oxidase-B (MAO-B), which has been found to increase as a result of gliosis following cholinergic neuronal degeneration. researchgate.netnih.gov

Methodological Considerations and Specificity of Lesions

The use of this compound as a selective cholinotoxin requires careful consideration of methodological factors to ensure the specificity of the resulting lesions.

Dose- and Site-Dependency of Effects

The effects of this compound are highly dependent on both the dose administered and the site of injection. core.ac.ukresearchgate.net In vivo studies have shown that intracerebroventricular injections of AF64A can lead to a dose-dependent decrease in acetylcholine content in the hippocampus. researchgate.net For example, bilateral injections of 1 to 5 nmoles/ventricle in rats resulted in a persistent reduction of hippocampal acetylcholine levels. researchgate.net

The site of administration is also crucial. Following intracerebroventricular injection, the hippocampus often shows the most significant and lasting cholinergic deficits, while other brain regions like the cortex and striatum may exhibit only minor and transient changes. researchgate.netnih.gov This regional vulnerability is an important consideration when interpreting the results of AF64A studies.

In vitro studies in primary neuronal cultures also demonstrate a clear dose-dependency. nih.gov Low concentrations of AF64A tend to produce selective cholinotoxicity, whereas higher concentrations result in non-specific cytotoxicity. nih.gov This underscores the importance of careful dose selection to achieve the desired experimental outcome.

Evaluation of Non-Specific Tissue Damage and Gliosis

A critical aspect of using this compound is the potential for non-specific tissue damage and the subsequent inflammatory response known as gliosis. nih.govnih.gov While the goal is to achieve a selective cholinergic lesion, higher doses of the toxin can cause broader neuronal loss and tissue damage. nih.gov

Histopathological evaluation is essential to assess the extent of non-specific damage. Studies have shown that at very low doses (e.g., 0.01 nmol), non-specific tissue damage may be minimal or absent. nih.gov However, as the dose increases (e.g., 0.05 nmol and higher), non-selective pathology characterized by gliosis and the loss of all neuronal elements in the affected area becomes more prominent. nih.gov At even higher concentrations, extensive cavitation and non-specific cell loss can occur. nih.gov

Gliosis, the reactive proliferation of glial cells in response to neuronal injury, is another important factor to evaluate. nih.gov An increase in monoamine oxidase-B (MAO-B) activity has been used as a marker for gliosis following AF64A-induced cholinergic degeneration. nih.gov Studies have shown a significant increase in MAO-B activity in the hippocampus, striatum, and cortex weeks after AF64A injection, suggesting a progressive gliotic response to the initial cholinergic insult. nih.gov This highlights that even if the initial toxic event is relatively specific, secondary reactive processes can have widespread effects in the brain.

Behavioral and Electrophysiological Manifestations in Experimental Models

Cognitive and Behavioral Deficits

Ethylcholine aziridinium (B1262131) is widely recognized for its ability to produce significant cognitive and behavioral impairments in animal models, offering insights into the functions of the central cholinergic system.

A primary consequence of ethylcholine aziridinium exposure is the disruption of learning and memory processes. This is consistently observed across various behavioral paradigms designed to assess different facets of memory. The compound induces long-term deficits in tasks that rely on a functioning cholinergic system, particularly in brain regions like the hippocampus and cortex. core.ac.ukmdpi.com

In passive avoidance tasks, which assess fear-motivated memory, animals treated with this compound exhibit significant learning and memory impairments. jst.go.jpnih.gov Studies show that rats treated with the neurotoxin have markedly shorter step-through latencies during retention tests, indicating a failure to remember the aversive stimulus (e.g., an electric shock) associated with a specific compartment. nih.govnih.gov This deficit is observed as a transient impairment in some studies and as a long-term deficit in others. core.ac.uk For instance, 35 days after administration, treated rats showed significantly shorter latencies and a higher number of partial entries into the shock-associated chamber. nih.gov Similarly, in mice, intracerebroventricular injection of this compound chloride led to a significant retention deficit in a one-trial passive avoidance task when evaluated 21 days later. nih.gov This impairment in passive avoidance learning and retention is a robust and consistently reported finding. researchgate.netresearcher.life

Table 1: Effects of this compound on Passive Avoidance Tasks

Experimental Model Key Findings Reference(s)
Rats Deficient performance; significantly shorter retention latency. nih.govresearchgate.net
Rats Transiently impaired retention 35 days post-dosing. core.ac.uk
Rats Impaired learning acquisition. jst.go.jp
Mice Significant retention deficit 21 days post-treatment. nih.gov
Rats Shortened latency 1.5 hours after shock, but not 24 hours. nih.gov

Table 2: Effects of this compound on Radial Arm Maze Performance

Experimental Model Key Findings Reference(s)
Rats Markedly impaired performance 60-80 days post-treatment. core.ac.uknih.gov
Rats Fewer correct responses in first 8 choices; more total selections needed. nih.gov
Mice Significantly impaired performance; deficits were transient with apparent recovery during retention testing. tmc.edu
Rats Significant decrease in the number of correct responses in baseline performance. nih.gov
Rats Markedly impaired ability to perform a working memory task. core.ac.uk

Spatial learning and memory, often assessed using the Morris water maze, are profoundly affected by this compound. nih.govresearchmap.jp In this task, animals are required to learn the location of a hidden platform in a pool of water, using spatial cues. Rats treated with this compound show delayed latencies in finding the platform, indicating an impaired ability to acquire and retain spatial information. nih.govresearchmap.jp During probe trials, where the platform is removed, treated rats spend significantly less time in the target quadrant where the platform was previously located. researchmap.jp These findings demonstrate that the neurotoxin induces deficits in spatial cognition and memory, which are critically dependent on hippocampal function. nih.govresearchmap.jp The impairment is not immediate in all cases; one study noted that treated rats began showing delayed latencies from the sixth day after the infusion. nih.gov

Table 3: Effects of this compound on Spatial Learning and Memory (Morris Water Maze)

Experimental Model Key Findings Reference(s)
Rats Delayed latencies to find the platform starting from day 6 post-infusion. nih.gov
Rats Prolonged escape latency. researchmap.jp
Rats Decreased time spent in the target quadrant during probe trials. researchmap.jp
Rats Impaired spatial learning. researchgate.net

The effects of this compound on active avoidance responses, where an animal must perform an action to avoid an aversive stimulus, have yielded somewhat varied results. Several studies report that the neurotoxin impairs the acquisition of active avoidance responses. jst.go.jpresearcher.life For example, in a two-way shuttle box, treated rats showed significantly deteriorated performance in both learning and retention tests compared to control animals. researcher.lifenih.gov Similarly, other research found that this compound impaired the acquisition and retention of a step-up active avoidance task in mice. researchgate.net However, contrasting findings exist. One line of research reported that rats treated with this compound demonstrated a superior avoidance response in a two-way shuttle avoidance task, performing more active avoidance responses than control rats, particularly in the initial session. researchgate.netsemanticscholar.org Despite this, another study using active avoidance tests noted that the percentage of avoidance in treated rats was less increased than in controls, and the percentage of no response was markedly higher in the first half of the trials. nih.gov These discrepancies may relate to differences in the specific task parameters or the precise nature of the cholinergic lesion.

Table 4: Effects of this compound on Active Avoidance Responses

Experimental Model Key Findings Reference(s)
Rats Impairment of learning acquisition in active avoidance responses. jst.go.jp
Rats Significantly deteriorated performance in a two-way shuttle box (learning and retention). researcher.lifenih.gov
Mice Impaired acquisition and retention of a step-up active avoidance task. researchgate.net
Rats Superior avoidance response in a two-way shuttle avoidance task. researchgate.netsemanticscholar.org
Rats Escape latency was significantly delayed; percentage of avoidance was less increased than in controls. nih.gov

Table 5: Effects of this compound on Circadian Rhythms

Experimental Model Measured Parameter Key Findings Reference(s)
Rats Locomotor Activity & Body Temperature Daily rhythms persisted but with significantly decreased amplitude. nih.gov
Rats Locomotor Activity & Body Temperature Phase of rhythms was advanced. nih.gov
Rats Locomotor Activity Overall amount of activity was decreased. nih.gov
Rats Locomotor Activity & Body Temperature Circadian rhythm persisted under constant dark conditions. nih.gov

Pharmacological and Experimental Modulations of Ethylcholine Aziridinium Effects

Pharmacological Interventions in Research Models

Cholinesterase Inhibitors

Cholinesterase inhibitors are compounds that prevent the breakdown of acetylcholine (B1216132) (ACh) by acetylcholinesterase (AChE), thereby increasing the concentration and duration of action of ACh in the synaptic cleft. drugbank.commhmedical.com This class of drugs has been investigated for its potential to counteract the cognitive deficits induced by ethylcholine aziridinium (B1262131).

In animal models, administration of the cholinesterase inhibitor physostigmine (B191203) has been shown to antagonize the impairment of learning acquisition in both passive and active avoidance tasks caused by intracerebroventricular injection of ethylcholine aziridinium. jst.go.jp This finding suggests that by enhancing the function of the remaining cholinergic neurons, cholinesterase inhibitors can partially compensate for the cholinergic deficit induced by the toxin. jst.go.jp The mechanism involves reversibly inhibiting AChE, which leads to an accumulation of ACh at cholinergic synapses, thereby stimulating both nicotinic and muscarinic receptors. drugbank.com Research has also explored other cholinesterase inhibitors, such as huperzine A, in comparison to drugs like tacrine, in this compound-treated rats to assess their effects on maze performance and cholinesterase activity. researchgate.net The use of these inhibitors in this compound models helps to validate their therapeutic potential for conditions characterized by cholinergic decline. google.com

Choline (B1196258) and Choline Transport Inhibitors (e.g., Hemicholinium-3)

The neurotoxicity of this compound is dependent on its uptake into cholinergic neurons via the high-affinity choline transport (HAChT) system. nih.gov This has led to the use of choline transport inhibitors, most notably hemicholinium-3 (B1673050), to modulate its effects.

Studies have demonstrated that inhibiting the HAChT system with hemicholinium-3 can attenuate both the cholinergic and non-cholinergic effects of this compound. nih.gov Pretreatment with hemicholinium-3 has been found to block the memory impairments and neurochemical deficits induced by this compound. nih.govcolab.ws For instance, in neonatal rats, co-administration of hemicholinium-3 prevented the spatial learning and memory deficits, as well as the significant loss of forebrain tissue and ventricular enlargement, that are typically observed in adulthood following neonatal exposure to this compound. nih.gov These findings confirm that the toxic effects of this compound are contingent upon its transport into cholinergic nerve terminals through the HAChT site. nih.gov Furthermore, research has shown that the aziridinium ion of choline mustard hydrochloride inhibits both high- and low-affinity choline transport, though with less potency than hemicholinium-3. cdnsciencepub.com

Summary of Hemicholinium-3 Intervention on this compound (AF64A) Effects
InterventionModel SystemObserved Effect on AF64A ToxicityReference
Hemicholinium-3 (HC-3)Rats (intracerebroventricular injection)Attenuated the decrease in acetylcholine content produced by AF64A. nih.gov
Hemicholinium-3 (HC-3)Neonatal rats (intracerebroventricular injection)Blocked spatial learning/memory impairments and histopathological brain damage. nih.gov
Hemicholinium-3 (HC-3)RatsPrevented working memory impairments and cholinergic hypofunction. colab.ws

Neurotrophic Agents and Natural Compounds (e.g., Piperine)

Neurotrophic agents and various natural compounds have been explored for their potential to protect against the neurotoxic effects of this compound. Among these, piperine (B192125), the primary alkaloid in black pepper, has shown significant promise. nih.govresearchgate.netnih.gov

Research in rat models of cognitive deficit induced by this compound has shown that oral administration of piperine can significantly ameliorate memory impairment and reduce neurodegeneration in the hippocampus. researchgate.netnih.gov The protective mechanisms of piperine are thought to be associated with a decrease in lipid peroxidation and inhibition of acetylcholinesterase activity. nih.gov Furthermore, piperine has demonstrated neurotrophic effects in the hippocampus. researchgate.net Studies have found that piperine treatment can improve memory function, increase neuron density in the hippocampus, and decrease cognitive deficits in this compound-induced models. nih.gov These findings highlight the potential of natural compounds like piperine to offer neuroprotection against cholinergic damage. longdom.org

Effects of Piperine on this compound (AF64A)-Induced Deficits in Rats
ParameterEffect of Piperine TreatmentReference
Memory FunctionImproved nih.govresearchgate.netnih.gov
Hippocampal Neuron DensityIncreased nih.gov
Cognitive DeficitsDecreased nih.gov
Acetylcholinesterase (AChE) ActivityInhibited nih.govnih.gov
Lipid Peroxidation (MDA levels)Decreased researchgate.netnih.gov

Hormonal Modulation (e.g., 17β-Estradiol, Glucocorticoids)

The susceptibility of cholinergic neurons to this compound can be modulated by the hormonal environment, particularly by glucocorticoids and estrogens.

Glucocorticoids, such as corticosterone (B1669441) and dexamethasone, have been shown to exacerbate the neurotoxic effects of this compound. iwu.eduresearchgate.netresearchgate.netnih.govjneurosci.org Studies in rats have demonstrated that treatment with these hormones significantly increases the loss of choline acetyltransferase (ChAT) activity in the hippocampus following this compound administration. researchgate.netnih.govjneurosci.org Conversely, adrenalectomy, which removes the primary source of glucocorticoids, attenuates the neurotoxic impact of this compound. researchgate.netnih.govjneurosci.org This suggests that glucocorticoids enhance the vulnerability of septohippocampal cholinergic neurons to toxic insults. iwu.edujneurosci.org

In contrast, the estrogen 17β-estradiol has demonstrated neuroprotective effects against this compound-induced apoptosis in primary neuronal cultures. nih.govnih.govjneurosci.orgcapes.gov.br Long-term pretreatment with 17β-estradiol was found to be protective in hippocampal and septal neuronal cultures, an effect that was blocked by estrogen receptor antagonists. nih.govnih.govjneurosci.org This neuroprotection appears to be region-specific, as it was not observed in cortical cultures, and is likely mediated by the activation of estrogen receptors and the induction of protective proteins. nih.govnih.govjneurosci.org

Hormonal Modulation of this compound (AF64A) Effects
Hormonal AgentEffect on AF64A-Induced NeurotoxicityModel SystemReference
CorticosteroneExacerbatedRats researchgate.netnih.govjneurosci.org
DexamethasoneExacerbatedRats researchgate.netnih.govjneurosci.org
Adrenalectomy (Glucocorticoid removal)AttenuatedRats researchgate.netnih.govjneurosci.org
17β-EstradiolNeuroprotectivePrimary hippocampal and septal neuronal cultures nih.govnih.govjneurosci.orgcapes.gov.br

Muscarinic and Nicotinic Receptor Agonists

Direct stimulation of cholinergic receptors with muscarinic and nicotinic agonists has been investigated as a strategy to overcome the functional deficits caused by this compound.

In rats with cholinergic hypofunction induced by this compound, the M1 selective muscarinic agonist AF102B was able to reverse cognitive impairments in passive avoidance and radial arm maze tasks. researchgate.net This suggests that directly targeting postsynaptic muscarinic receptors can compensate for the reduced presynaptic acetylcholine release. Similarly, studies have shown that both muscarinic and nicotinic receptor agonists can attenuate the metabolic decrements (measured by 2-deoxyglucose uptake) in the cerebral cortex of this compound-injected rats. nih.gov For example, the muscarinic agonist oxotremorine (B1194727) attenuated the reduction in glucose uptake caused by the toxin. nih.gov Following lesions with this compound, there is an observed increase in sensitivity to nicotine, although the number of nicotinic receptors may not change. nih.gov These findings indicate that the function of both muscarinic and nicotinic receptors is critical in mediating cholinergic responses and that their activation can partially restore function in a compromised cholinergic system.

Mechanistic Studies on Attenuation of Non-Cholinergic Effects

While this compound is primarily known as a cholinergic neurotoxin, it can also induce transient changes in other neurotransmitter systems, such as noradrenergic and serotonergic pathways. nih.gov Mechanistic studies have sought to understand whether these are direct toxic effects or secondary consequences of the primary cholinergic lesion.

Research has shown that the transient decreases in noradrenaline (NA) and serotonin (B10506) (5-HT) levels following this compound administration can be prevented or reduced by pretreatment with choline transport inhibitors like hemicholinium-3 or its centrally active analog A-4. nih.gov Since these inhibitors block the entry of this compound into cholinergic neurons, this finding strongly suggests that the effects on noradrenergic and serotonergic systems are not due to non-specific toxicity of the compound. nih.gov Instead, it is hypothesized that these changes may represent an adaptive response of these neurotransmitter systems to the sudden withdrawal of cholinergic input, which normally plays a role in inhibiting the release of NA and 5-HT. nih.gov This indicates that the non-cholinergic effects are a downstream consequence of the specific cholinergic neurotoxicity.

Synthetic Methodologies and Precursor Chemistry of Ethylcholine Aziridinium for Research

Historical Development of Synthetic Routes

The understanding of ethylcholine aziridinium's synthesis is rooted in the broader history of nitrogen mustards, which were developed in the early 20th century. wikipedia.org These compounds were recognized as powerful alkylating agents, but the mechanism involving a reactive intermediate was elucidated over time. Research established that tertiary β-chloroethylamines, the class of compounds to which ethylcholine mustard belongs, undergo an intramolecular cyclization to form a highly strained and reactive three-membered ring known as an aziridinium (B1262131) ion. wikipedia.orgcdnsciencepub.com This cyclization was found to be a critical step for their biological activity.

The specific application of this chemistry to create a selective cholinergic neurotoxin led to the development of this compound, often referred to as AF64A. In the 1980s, researchers sought to create a tool that could specifically target and eliminate cholinergic neurons to model neurodegenerative diseases. By designing a molecule that mimics choline (B1196258), they could hijack the high-affinity choline transport (HAChT) system, thereby delivering the toxic alkylating aziridinium moiety directly into the target neurons. core.ac.uk The synthesis of this compound from its precursor, acetylethylcholine (B12683464) mustard hydrochloride, was optimized to generate the active aziridinium ion for these neurotoxicological studies. nih.gov A key finding was that the generation of the aziridinium ion is highly dependent on pH and temperature, allowing for its preparation immediately before use in experimental settings. nih.gov The aziridinium ion can also be isolated as a more stable salt, such as a picrylsulfonate salt, for characterization. wikipedia.org

Precursor Chemistry and Formation of Aziridinium Ion Intermediate

The generation of the this compound ion is an intramolecular cyclization reaction starting from a precursor molecule. The most commonly used precursors are ethylcholine mustard and its acetylated form, acetylethylcholine mustard. wikipedia.orgsigmaaldrich.comscientificlabs.co.ukmedchemexpress.com

The core reaction involves the formation of the aziridinium ring from the 2-chloroethylamine (B1212225) moiety present in the precursor. This process is an intramolecular nucleophilic substitution. The nitrogen atom of the tertiary amine acts as a nucleophile, attacking the carbon atom bonded to the chlorine atom. This displaces the chloride ion as a leaving group and results in the formation of the strained, three-membered aziridinium ring. wikipedia.org

The rate of this cyclization is highly pH-dependent. wikipedia.org In acidic conditions, the amine nitrogen is protonated, which prevents it from acting as a nucleophile and thus inhibits cyclization. wikipedia.org As the pH increases, the amine is deprotonated, facilitating the intramolecular attack. Studies have shown that for the generation of this compound (AF64A) from its precursor, acetylethylcholine mustard, a two-step process under specific pH conditions is optimal. The initial hydrolysis of the acetyl group is best performed at a pH of 9.0. nih.gov Following hydrolysis, the subsequent cyclization to form the aziridinium ion proceeds optimally at a pH of 7.3. nih.gov The reaction is typically carried out at 25°C, and the resulting aziridinium ion is best stabilized at a lower temperature of 4°C and a pH of 7.3. nih.gov

The high reactivity of the aziridinium ion is due to the significant ring strain of the three-membered ring and the positive charge on the nitrogen atom, making it a potent electrophile susceptible to attack by nucleophiles.

Table 1: Precursors and Optimal Conditions for this compound (AF64A) Synthesis

Precursor CompoundReaction StepOptimal pHOptimal TemperatureProduct Stability
Acetylethylcholine mustard hydrochlorideHydrolysis9.025°C-
Ethylcholine mustard (post-hydrolysis)Cyclization7.325°CBest at 4°C, pH 7.3

This table summarizes the optimal conditions for the generation of this compound from its common precursor as identified in research studies. nih.gov

Future Directions and Advanced Research Avenues

Refinement of Model Specificity and Methodological Controls

A primary challenge in the use of ethylcholine aziridinium (B1262131) has been the question of its specificity as a purely cholinergic neurotoxin. nih.goviwu.edu Early research proposed it as a highly selective tool due to its structural similarity to choline (B1196258), suggesting it would be preferentially taken up by the high-affinity choline transport (HAChT) system unique to cholinergic neurons. iwu.educore.ac.uk This would theoretically lead to a targeted destruction of these cells.

However, subsequent studies have cast doubt on its absolute selectivity. iwu.edu Research has shown that at doses sufficient to cause a significant reduction in cholinergic markers like choline acetyltransferase (ChAT), ethylcholine aziridinium can also induce non-specific tissue damage, including gliosis and the loss of non-cholinergic neurons. nih.gov In some cases, at higher concentrations, the damage to other systems, such as the dopaminergic system, was comparatively greater than the impact on the cholinergic system. nih.gov This has led some to question the toxin's utility for studying the specific consequences of selective cholinergic loss. nih.gov

Future research must therefore prioritize the refinement of experimental models and the implementation of rigorous methodological controls. This includes:

Careful Dose-Response Analysis: Establishing the lowest possible effective doses that induce stable cholinergic deficits without causing widespread, non-specific pathology is critical. nih.gov

Comprehensive Histological Evaluation: All studies should include thorough histological assessments to confirm the extent of non-specific cell loss and cavitation, ensuring that observed behavioral or physiological changes are not merely artifacts of general tissue damage. nih.gov

Improving Animal Models: The this compound-induced lesion model has been instrumental in developing and testing potential therapies for conditions like Alzheimer's disease. researchgate.netoup.com Refining the specificity of this model will enhance its validity and improve the translatability of findings from preclinical animal studies to human neurodegenerative disorders. researchgate.netoup.com

By addressing these methodological concerns, the this compound model can remain a valuable, albeit carefully controlled, tool for neuroscience research.

Deeper Elucidation of Residual Non-Cholinergic Effects and Adaptive Reactions

Beyond direct toxicity, the cholinergic lesion induced by this compound triggers a cascade of secondary adaptive and potentially maladaptive responses in other neurotransmitter systems. A significant avenue for future research is the detailed characterization of these residual effects to understand how the brain reorganizes itself following the loss of a major neuromodulatory input.

Studies have shown that this compound administration leads to changes in noradrenergic and serotonergic systems. nih.gov While initially thought to be a non-specific effect, evidence suggests these changes may be adaptive reactions to the withdrawal of cholinergic input. nih.gov For instance, transient decreases in norepinephrine (B1679862) (NA) and serotonin (B10506) (5-HT) levels in the hippocampus were prevented by inhibitors of the high-affinity choline transport system, indicating the effect is dependent on the initial cholinergic insult. nih.gov Furthermore, the loss of cholinergic input can lead to a dose-dependent increase in serotonin turnover. researchgate.net

The GABAergic system also displays significant adaptive plasticity. In response to cholinergic denervation by this compound, researchers have observed a compensatory increase in the activity of remaining cholinergic cells in the medial septum, alongside changes in GABAergic function. nih.gov Specifically, the rate of GABA accumulation was found to be higher in the dorsal hippocampus and medial septum of treated animals, suggesting altered GABAergic metabolism. nih.gov This is complemented by an increase in the number of benzodiazepine (B76468) binding sites in the hippocampus, pointing to a heterotypic response of the GABAergic system to the cholinergic lesion. nih.gov

The interplay with the endocrine stress system also warrants deeper investigation. Glucocorticoids have been shown to exacerbate the cholinergic lesions induced by this compound, suggesting a pathophysiological link between stress hormones and cholinergic vulnerability. researchgate.net

Affected SystemObserved EffectPotential InterpretationReference
Noradrenergic & SerotonergicTransient decreases in norepinephrine and serotonin levels; increased serotonin turnover.Adaptive response to the withdrawal of inhibitory cholinergic input. nih.gov
GABAergicIncreased GABA accumulation rate in dorsal hippocampus and medial septum; increased benzodiazepine receptor binding.Compensatory and adaptive changes in GABAergic interneuron activity and metabolism. nih.gov
Hypothalamic-Pituitary-Adrenal (HPA) AxisGlucocorticoid treatments exacerbate this compound-induced cholinergic lesions.Suggests a link between stress, glucocorticoid signaling, and the vulnerability of cholinergic neurons. researchgate.net

Future studies should aim to create a more detailed timeline of these adaptive changes and elucidate the underlying molecular mechanisms driving them.

Integration with Advanced Neuroimaging and Omics Technologies for Comprehensive Analysis

To achieve a holistic understanding of the consequences of this compound-induced lesions, future research must integrate traditional neurochemical and behavioral analyses with advanced, high-throughput technologies.

Advanced Neuroimaging , such as magnetic resonance imaging (MRI) and positron emission tomography (PET), can provide non-invasive, longitudinal data on structural and functional changes in the brain following toxin administration. This would allow researchers to map large-scale network alterations and track the progression of neurodegeneration and any subsequent recovery or compensatory processes in living animal models.

Omics Technologies offer an unprecedented deep dive into the molecular landscape of the affected neural tissue. nih.govfrontlinegenomics.comfrontiersin.org These approaches enable the simultaneous measurement of thousands of biological molecules, providing a comprehensive "snapshot" of the cellular state. frontlinegenomics.combiobide.com

Genomics and Transcriptomics: Can reveal changes in gene expression and RNA transcripts following the cholinergic lesion. biobide.com This could identify the genetic and regulatory pathways that are activated or suppressed during neurodegeneration and subsequent adaptation. biobide.comresearchgate.net

Proteomics: The study of the complete set of proteins can uncover alterations in protein expression, function, and post-translational modifications that are direct consequences of the cholinergic deficit. frontlinegenomics.com This is essential for identifying novel biomarkers and drug targets. biobide.com

Metabolomics: Analyzing the full complement of small-molecule metabolites can provide insights into shifts in cellular energy pathways, neurotransmitter synthesis, and oxidative stress, offering a functional readout of the cellular state. biobide.com

By combining the this compound model with a multi-omics approach, researchers can move beyond measuring a few pre-selected markers and instead generate a comprehensive, data-driven picture of the molecular cascade triggered by cholinergic hypofunction. nih.gov This integrated strategy will be invaluable for identifying novel mechanisms of neurodegeneration, discovering new biomarkers, and understanding the complex interplay between different biological systems. biobide.commdpi.com

Development of Novel Analogs and Targeted Research Probes

The this compound model, by creating a state of cholinergic deficit, serves as a critical platform for the development and preclinical testing of novel therapeutic compounds and research probes. researchgate.net Its utility extends beyond simply modeling disease to actively facilitating the discovery of new treatments.

Numerous studies have used animals treated with this compound to screen for compounds that can reverse or ameliorate the resulting cognitive deficits. This approach has been instrumental in validating the pro-cognitive effects of various novel molecules. For example, compounds like AF102B, a selective M1 muscarinic agonist, and bis(7)-tacrine, a novel acetylcholinesterase inhibitor, have demonstrated efficacy in reversing memory impairments in this compound-treated rats. mmsl.cznih.gov Similarly, the neurosteroid 7beta-hydroxy epiandrosterone (B191177) has been shown to have powerful cytoprotective effects against the cholinergic and glial damage caused by the toxin. nih.gov

Novel Compound/AnalogClassObserved Effect in AF64A ModelReference
AF102BSelective M1 Muscarinic AgonistReversed cognitive impairments in passive avoidance and water maze tasks. nih.gov
Bis(7)-tacrineAcetylcholinesterase InhibitorReversed deficits in navigational memory. mmsl.cz
7beta-hydroxy epiandrosteroneNeurosteroidPrevented cholinergic damage and glial lesions. nih.gov
NicotineNicotinic Receptor AgonistImproved spatial memory deficits in the Morris water maze. researchmap.jp
N-AcetylserotoninMelatonin PrecursorReversed impairments in active avoidance and water maze performance. aginganddisease.org

Future directions in this area involve using the unique properties of this compound to design more sophisticated research tools. Its ability to irreversibly bind to certain sites could be harnessed to develop targeted probes for identifying and characterizing components of the cholinergic system, such as the high-affinity choline transporter. Furthermore, the development of new structural analogs of this compound could lead to tools with even greater specificity or different toxicological profiles, allowing for more nuanced models of cholinergic dysfunction. patsnap.com

Q & A

Q. What are the primary mechanisms by which ECMA induces cholinergic hypofunction in experimental models?

ECMA acts as an irreversible inhibitor of the high-affinity choline transporter (HACU), depleting intracellular choline required for acetylcholine (ACh) synthesis and membrane phospholipid metabolism . This leads to selective degeneration of cholinergic neurons. Additionally, ECMA inhibits choline acetyltransferase (CAT) and acetylcholinesterase (AChE) at micromolar concentrations, further disrupting cholinergic signaling . Methodologically, validation involves measuring HACU inhibition via synaptosomal assays and quantifying CAT/AChE activity using radiometric or colorimetric methods .

Q. How should ECMA be prepared and stored to ensure stability in experimental settings?

ECMA is synthesized from its precursor, Acetylethylcholine mustard hydrochloride, under controlled alkaline conditions (pH ~11.5) to generate the reactive aziridinium ion . Key considerations:

  • Storage : Stock solutions in water (≥5 mg/mL) are stable at -80°C for 6 months; lyophilized powder remains stable at -20°C for 3 years .
  • Solvent Reactivity : Avoid dimethyl sulfoxide (DMSO) due to nucleophilic reactions with aziridinium ions; aqueous buffers (pH 7.4) are preferred .

Q. What experimental models are optimal for studying ECMA-induced cholinergic lesions?

  • In Vivo : Rat hippocampal or septo-hippocampal pathways (e.g., intracerebroventricular injection of 3 nmol ECMA) to model Alzheimer’s-like cholinergic deficits .
  • Ex Vivo : Chicken retina, where ECMA selectively destroys type I/II cholinergic amacrine cells while sparing type III cells, enabling spatial and biochemical analysis of toxicity .
  • Validation requires immunohistochemistry (e.g., CAT antibodies) and behavioral assays (e.g., radial maze tests for memory deficits) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enzyme inhibition thresholds for ECMA?

Discrepancies arise from variations in enzyme sources (e.g., rat synaptosomes vs. purified human CAT) and assay conditions. For example:

  • CAT Inhibition : IC₅₀ ranges from 10 µM (purified bovine enzyme) to >100 µM (rat brain homogenates) .
  • AChE Inhibition : 40% activity loss at 12 µM ECMA in chicken retina vs. minimal effects in vitro . Methodological Solution : Use enzyme kinetics (e.g., Lineweaver-Burk plots) to differentiate competitive vs. non-competitive inhibition and account for tissue-specific factors like choline uptake kinetics .

Q. What experimental designs address the dose-dependent duality of ECMA (selective toxicity vs. nonspecific cell death)?

ECMA exhibits a narrow therapeutic window:

  • Selective Toxicity : 2–5 nmol (intrathecal) depletes spinal cholinergic neurons without affecting GABAergic/dopaminergic systems .
  • Nonspecific Effects : Doses >15 nmol cause widespread necrosis due to low-affinity choline uptake inhibition and aziridinium’s alkylating properties . Recommendation : Pilot studies with gradient dosing (e.g., 2, 5, 15 nmol) combined with multi-parameter analysis (e.g., HPLC for ACh, GFAP for gliosis) to define optimal doses .

Q. How can researchers validate the specificity of ECMA-induced cholinergic lesions in complex systems?

  • Negative Controls : Co-administer hemicholinium-3 (HACU blocker) to prevent ECMA uptake, confirming mechanism specificity .
  • Positive Controls : Compare with non-cholinergic toxins (e.g., 6-OHDA for dopaminergic neurons).
  • Multi-Omics Validation : Transcriptomic profiling (e.g., RNA-seq of cholinergic markers like ChAT) and metabolomic analysis of phospholipid pathways .

Data Integration & Interpretation

Q. What strategies reconcile biochemical and behavioral data in ECMA studies?

  • Time-Course Analysis : Correlate acute enzyme inhibition (e.g., 70% CAT loss at 24 hours ) with delayed behavioral deficits (e.g., memory impairment at 7 days ).
  • Rescue Experiments : Administer choline uptake enhancers (e.g., Coluracetam, 10⁻¹⁰–10⁻⁶ M) to reverse ECMA-induced HACU deficits and validate causality .

Q. How should conflicting histochemical vs. biochemical findings be analyzed?

In the chicken retina, ECMA reduces CAT activity by 70% but only partially depletes CAT-like immunoreactivity (CAT-LI). This discrepancy suggests:

  • Post-Translational Inactivation : ECMA may modify CAT without degrading the protein .
  • Methodological Artifacts : Fixation protocols in immunohistochemistry might preserve epitopes better than enzyme activity assays. Resolution : Combine CAT activity assays with Western blotting to quantify protein levels .

Ethical & Technical Considerations

Q. What ethical guidelines apply to ECMA use in animal models of neurodegeneration?

  • 3R Compliance : Minimize doses to avoid nonspecific toxicity; use ex vivo models (e.g., retinal explants) where feasible .
  • Clinical Relevance : Justify ECMA use by demonstrating relevance to human cholinergic pathologies (e.g., Alzheimer’s) through comparative biomarker studies .

Q. How can researchers optimize ECMA delivery to target specific neural circuits?

  • Stereotaxic Injection : Coordinate-based administration (e.g., rat hippocampus: AP -3.8 mm, ML ±2.0 mm, DV -4.0 mm ).
  • Pharmacokinetic Monitoring : Measure ECMA concentration in cerebrospinal fluid (CSF) via LC-MS to ensure target engagement .

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